molecular formula C17H18N2O4S B2618985 4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921836-68-2

4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2618985
CAS No.: 921836-68-2
M. Wt: 346.4
InChI Key: SCURAXZDZJBYJJ-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound with the molecular formula C 14 H 12 N 2 O 3 S and a molecular weight of 288.32 g/mol . The compound features a benzenesulfonamide group, a common pharmacophore in medicinal chemistry, linked to a 2-oxoindoline (isatin) moiety . Benzenesulfonamide derivatives are a significant class of compounds in scientific research due to their diverse biochemical activities. Literature indicates that structurally similar sulfonamide compounds are investigated for their potential as carbonic anhydrase inhibitors , with some showing selectivity for the cancer-associated hCA IX isoform . Furthermore, novel benzenesulfonamide derivatives have been reported to possess inhibitory effects on mTORC1 (Mammalian target of rapamycin complex 1), a key regulator of cell growth and proliferation, suggesting potential research applications in oncology and neurodegenerative diseases . The integration of sulfonamide with heterocyclic scaffolds, such as the 2-oxoindoline in this compound, is a common strategy in drug discovery to explore new biological activities . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-10-6-14(7-11(2)17(10)23-3)24(21,22)19-13-4-5-15-12(8-13)9-16(20)18-15/h4-8,19H,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCURAXZDZJBYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide.

    Reduction: Formation of 4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenamine.

    Substitution: Formation of 4-nitro-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Below are key findings related to its biological effects:

Antitumor Activity

The compound has shown promising results as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known for its role in regulating the p53 tumor suppressor pathway. Inhibition of MDM2 leads to:

  • Stabilization and activation of p53 : This can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Antiproliferative Effects

Studies have demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • A549 (Lung Cancer) : Exhibited an IC50 value of approximately 50 nM, indicating strong efficacy against this cell line .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, particularly against resistant strains of bacteria and parasites. Preliminary studies suggest moderate effectiveness against:

  • Plasmodium falciparum : The causative agent of malaria, with IC50 values around 200 nM .

Case Study 1: Cancer Therapeutics

A study conducted on murine models demonstrated the efficacy of 4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide in reducing tumor growth. The treatment resulted in:

  • Increased survival rates compared to control groups.
  • Mechanistic studies indicated that the enhanced apoptosis was mediated by p53 activation, validating its potential as an anticancer agent .

Case Study 2: Antiparasitic Activity

In another investigation focusing on its antimalarial properties, the compound was tested against Plasmodium falciparum. Findings revealed:

  • Moderate effectiveness against the parasite.
  • Suggestions for further structural modifications to enhance efficacy against resistant strains were made based on observed results .
ActivityCell Line/ModelIC50 (nM)Comments
MDM2 InhibitionVarious Cancer Lines<100Potent inhibitor; enhances p53 activity
Antiproliferative EffectsA549 (Lung Cancer)50Significant reduction in cell viability
Antimalarial ActivityPlasmodium falciparum200Moderate activity; optimization needed

Mechanism of Action

The mechanism of action of 4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria. In cancer research, the compound has been shown to induce apoptosis by activating caspase enzymes, leading to programmed cell death .

Comparison with Similar Compounds

Structural Analog: (3Z)-N-(3-((1H-Imidazol-5-yl)-Methylene)-2-Oxoindolin-5-yl)-4-Methylbenzenesulfonamide (FC85)

  • Structure : Shares the N-(2-oxoindolin-5-yl)benzenesulfonamide core but substitutes the benzene ring with a 4-methyl group and introduces an imidazole-methylene moiety at the indole’s 3-position .
  • Synthesis: Prepared via Knoevenagel condensation of 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide with 1H-imidazole-5-carboxaldehyde .
  • Activity : Exhibits anticancer properties, likely due to sulfonamide-mediated apoptosis induction. The imidazole group may enhance binding to targets like MDM2 or kinases .
  • Elemental Analysis: FC85 (C15H14N2O3S) showed minor deviations in carbon (59.38% vs. calcd. 59.59%) and nitrogen (9.03% vs. calcd. 9.27%), suggesting purity variations .

Structural Analog: N-[(2-Substituted-Styryl)-5-Chloro-8-Hydroxyquinolin-7-yl]-Benzenesulfonamide Derivatives

  • Structure: Features a quinoline core with styryl and benzenesulfonamide groups. Substitutions include hydroxyl and nitro groups .
  • Activity : Moderately inhibits HIV integrase (HIV IN), with enhanced activity when hydroxyl and nitro groups are present .
  • Key Differences: Core Heterocycle: The quinoline core (vs. 2-oxindole) alters electronic properties and binding modes. Functional Groups: Nitro and hydroxyl groups in these derivatives improve HIV IN inhibition, whereas methoxy/dimethyl groups in the target compound may favor anticancer activity via apoptosis.

Structural Analog: Thiazol-2-yl Sulfamoyl Derivatives ()

  • Structure : Includes a thiazole ring and pentanamide chain (e.g., C22H22N3NaO6S) .
  • Physicochemical Properties : Sodium inclusion (e.g., 479.48 g/mol molecular weight) improves solubility but may reduce blood-brain barrier penetration compared to the target compound.
  • Key Differences :
    • Solubility : Sodium salts (e.g., yellowish white solids) enhance aqueous solubility, whereas the target compound’s lipophilic groups may favor membrane permeability.

Comparative Analysis Table

Compound Core Structure Key Substituents Biological Activity Notable Properties
Target Compound 2-Oxindole 4-Methoxy, 3,5-dimethyl Anticancer (speculative) High lipophilicity, steric hindrance
FC85 2-Oxindole 4-Methyl, imidazole-methylene Anticancer Moderate solubility, imidazole binding
Quinoline Derivatives Quinoline Styryl, hydroxyl, nitro HIV IN inhibition Enhanced enzyme inhibition
Thiazol-2-yl Derivatives Thiazole-pentanamide Sodium sulfonate Unspecified High solubility, ionic character

Biological Activity

4-Methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide compound characterized by its unique structural features, including a methoxy group, two methyl groups, and an indolinone moiety. This combination of functional groups endows the compound with distinctive chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

The compound has the molecular formula C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S and a molecular weight of approximately 360.4 g/mol. Its predicted logP value is 3.07, indicating moderate lipophilicity, which can influence its bioavailability and interaction with biological systems .

The biological activity of this compound largely stems from its ability to mimic para-aminobenzoic acid (PABA), allowing it to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition can lead to antibacterial effects. Additionally, in cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are essential for programmed cell death.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antibacterial Activity

The sulfonamide group is known for its antibacterial properties. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μM
Escherichia coli16 μM
Enterococcus faecalis8 μM

These results indicate that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

In vitro studies have shown that this compound possesses antiproliferative activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values observed in these studies are as follows:

Cancer Cell LineIC50 (μM)
MCF-71.2
HCT1163.7
HEK2935.3

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent due to its potent activity against breast cancer cells .

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antibacterial Evaluation : A study conducted on various sulfonamide derivatives, including this compound, demonstrated that it significantly inhibited bacterial growth compared to standard antibiotics .
  • Anticancer Research : Research focusing on the induction of apoptosis in cancer cells revealed that this compound activates caspase pathways, leading to cell death in MCF-7 breast cancer cells. This mechanism underscores its potential therapeutic application in oncology .
  • Enzyme Inhibition Studies : The enzyme inhibition profile indicated that this compound effectively inhibits DHPS, showcasing its potential use as an antibacterial agent targeting folate biosynthesis in pathogens.

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